Methyl 3-(methylamino)-3-oxopropanoate
Description
Significance of Beta-Keto Amide Esters in Organic Synthesis and Chemical Biology Research
Beta-keto amide esters, such as Methyl 3-(methylamino)-3-oxopropanoate, are a class of organic compounds characterized by a ketone, an amide, and an ester functional group, with the ketone positioned at the beta-carbon relative to the ester. This arrangement of functional groups imparts a unique reactivity profile, making them valuable intermediates in organic synthesis. The presence of an activated methylene (B1212753) group between the two carbonyls allows for a variety of chemical transformations, including alkylations, acylations, and condensations.
In organic synthesis, these compounds serve as versatile synthons for the construction of more complex molecules. researchgate.net They are particularly useful in the synthesis of heterocyclic compounds, which form the backbone of many pharmaceuticals and agrochemicals. researchgate.net The dual nature of the beta-keto amide ester functionality allows for sequential or one-pot reactions to build molecular complexity efficiently.
In the realm of chemical biology, the beta-keto ester and amide moieties are recognized pharmacophores. For instance, beta-keto esters have been investigated for their potential antibacterial activity by mimicking the structure of bacterial quorum sensing autoinducers. nih.gov Similarly, malonamide (B141969) derivatives have shown promise as inhibitors of enzymes such as α-glucosidase and factor Xa, indicating their potential in medicinal chemistry. nih.govresearchgate.net The incorporation of both functionalities in a single molecule, as seen in this compound, opens avenues for the design of novel bioactive compounds.
Historical Context of this compound within Malonamide Derivative Studies
The study of malonamide derivatives has a rich history, with these compounds being recognized for their diverse applications in various scientific fields. researchgate.net While the specific historical details of the first synthesis of this compound are not extensively documented, its emergence can be understood within the broader context of research on malonamides and related beta-dicarbonyl compounds.
The first synthesis of a simple β-keto amide was reported in 1882, laying the groundwork for the exploration of this class of compounds. researchgate.net Over the years, research into malonamide derivatives has expanded significantly, driven by their utility in areas ranging from solvent extraction of metals to the development of new therapeutic agents. researchgate.net These derivatives are valued for their chelating properties and their ability to participate in a variety of chemical reactions.
The development of synthetic methodologies for malonamides and their esters has been a continuous area of research, with a focus on improving efficiency, selectivity, and functional group tolerance. The synthesis of unsymmetrical malonamides, such as this compound, where the two amide groups of a malonamide are differentiated (in this case, one is an ester), represents a more specialized area of this research, allowing for more precise control over subsequent chemical modifications.
Overview of Key Academic Research Trajectories for the Propanoate Derivative
Academic research involving this compound has primarily focused on its application as a versatile intermediate in the synthesis of more complex and often biologically active molecules. Its utility as a building block stems from the presence of multiple reactive sites that can be selectively manipulated. lookchem.com
One significant research trajectory involves its use in asymmetric synthesis , where the goal is to create chiral molecules with a specific three-dimensional arrangement. The structure of this compound makes it a suitable precursor for the synthesis of chiral α,β-epoxy-γ-lactams, which are important structural motifs in many natural products and pharmaceuticals. lookchem.com
Another key area of research is its role in the synthesis of heterocyclic compounds . As a malonamide derivative, it can be employed in cyclization reactions to form a variety of ring systems. For instance, it has been used in palladium-catalyzed annulation reactions to construct complex polycyclic structures. lookchem.com
Furthermore, this compound serves as a precursor for the synthesis of other valuable chemical intermediates. Research has demonstrated its use in the preparation of unsymmetrical vic-tricarbonyl compounds, which are themselves important building blocks in total synthesis. lookchem.com Its application as an intermediate in the synthesis of pharmaceuticals, such as Paroxetine, further highlights its importance in medicinal chemistry. lookchem.com
The versatility of this compound is also evident in its use in studies exploring fundamental chemical principles, such as the conformational effects of intramolecular hydrogen bonding. lookchem.com These diverse research applications underscore the value of this propanoate derivative as a tool for both synthetic innovation and the advancement of chemical knowledge. lookchem.com
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(methylamino)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-6-4(7)3-5(8)9-2/h3H2,1-2H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLLPEQMGRMEAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201335391 | |
| Record name | Methyl 3-(methylamino)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201335391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76311-95-0 | |
| Record name | Methyl 3-(methylamino)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201335391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of Methyl 3 Methylamino 3 Oxopropanoate
Diverse Synthetic Routes for the Methyl 3-(methylamino)-3-oxopropanoate Framework
The construction of the this compound structure can be achieved through various synthetic strategies. These methods include the functionalization of pre-existing acid derivatives, condensation reactions to build the molecular skeleton, and the selective modification of malonic ester derivatives.
A direct and classical approach to forming the methyl ester portion of the target molecule is through the esterification of its corresponding carboxylic acid, 3-(methylamino)-3-oxopropanoic acid. This method involves the reaction of the carboxylic acid with methanol, typically in the presence of an acid catalyst such as concentrated sulfuric acid.
The general mechanism for acid-catalyzed esterification (Fischer esterification) involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final methyl ester product. While this method is straightforward, its application depends on the availability and stability of the parent 3-(methylamino)-3-oxopropanoic acid. The reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield of the desired ester. vedantu.com
Key Features of Esterification Route:
| Feature | Description |
|---|---|
| Reactants | 3-(methylamino)-3-oxopropanoic acid, Methanol |
| Catalyst | Strong acid (e.g., H₂SO₄) |
| Mechanism | Fischer Esterification |
| Key Step | Nucleophilic acyl substitution |
Condensation reactions provide a powerful tool for carbon-carbon and carbon-heteroatom bond formation. While not a direct synthesis of the target molecule, the reactivity of β-keto esters like ethyl acetoacetate (B1235776) with primary amines illustrates a relevant pathway. For instance, the Mannich reaction involves the condensation of an active hydrogen compound (like ethyl acetoacetate), an aldehyde (such as formaldehyde), and a primary amine. This three-component reaction forms a β-amino carbonyl compound, demonstrating the feasibility of reacting amine nucleophiles with ester frameworks.
Another pertinent example is the Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound, such as a malonic acid ester, with an aldehyde or ketone. google.com A hypothetical condensation route to this compound could involve the reaction of a methyl glyoxylate (B1226380) derivative with methylamine (B109427) to form an imine intermediate, which could then be further elaborated to yield the target structure.
One of the most direct and efficient routes to this compound is the selective mono-amidation of a dialkyl malonate, such as dimethyl malonate. This reaction involves the nucleophilic attack of methylamine on one of the two ester carbonyl groups of dimethyl malonate.
To achieve mono-amidation and prevent the formation of the corresponding diamide (B1670390) (N,N'-dimethylmalonamide), the reaction conditions must be carefully controlled. google.com Key parameters include the stoichiometry of the reactants, reaction temperature, and solvent. A patented method for the analogous ethyl ester describes reacting diethyl malonate with methylamine at a controlled temperature range of -20 °C to 5 °C. google.com Using a molar ratio where the dialkyl malonate is in slight excess relative to methylamine can favor the formation of the desired mono-amide product. google.com
Reaction Scheme: Mono-amidation of Dimethyl Malonate
This single-step reaction is advantageous due to its atom economy and simplicity, making it a highly plausible and scalable method for industrial production. google.com
Alkali metal hydrides, particularly sodium hydride (NaH), are powerful non-nucleophilic bases widely used in organic synthesis. In the context of synthesizing the target compound, sodium hydride can be employed to deprotonate a suitable precursor, thereby generating a potent nucleophile for subsequent reactions.
A primary application is in the malonic ester synthesis, where NaH is used to abstract an acidic α-hydrogen from a malonate derivative. patsnap.com This creates a resonance-stabilized enolate ion, which is a strong nucleophile. This enolate can then participate in alkylation or acylation reactions. Although the core structure of the target molecule is already that of a malonate derivative, NaH could be used in synthetic variations. For example, it could deprotonate the N-H bond of a precursor amide, increasing its nucleophilicity for a subsequent reaction at the nitrogen atom. It is crucial to recognize that NaH can also act as a reducing agent under certain conditions, a factor that must be considered when planning the synthetic route.
Role of Sodium Hydride in Synthesis:
| Application | Mechanism |
|---|---|
| Deprotonation of α-carbon | Forms a nucleophilic enolate for alkylation/acylation. |
| Deprotonation of N-H bond | Increases the nucleophilicity of an amide nitrogen. |
Alkylation Protocols: The malonic ester synthesis is a classic alkylation protocol that utilizes dialkyl malonates to produce substituted carboxylic acids. masterorganicchemistry.com While this synthesis typically concludes with hydrolysis and decarboxylation to yield a carboxylic acid, the intermediate steps are relevant. The core of this method involves the deprotonation of the α-carbon of a malonate ester with a base (like sodium ethoxide or sodium hydride) to form an enolate, followed by nucleophilic substitution (SN2 reaction) with an alkyl halide. masterorganicchemistry.com To arrive at a structure like this compound, one could envision a pathway starting with a precursor that is subsequently alkylated, or an N-alkylation of a pre-formed malonamic acid ester.
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. These reactions are valued for their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity. A hypothetical MCR for the synthesis of the this compound framework could involve the combination of methylamine, a C2-synthon like a glyoxylate derivative, and an isocyanide in an Ugi-type reaction, followed by transformation of the resulting adduct.
Nucleophilic Addition: Nucleophilic addition reactions are fundamental to forming new bonds. A plausible route could involve the Michael (or conjugate) addition of methylamine to an activated alkene. For example, reacting methylamine with a Michael acceptor like methyl 2-cyanoacrylate would result in the addition of the methylamino group to the β-carbon. Subsequent hydrolysis of the cyano group and the other ester could lead to a precursor that can be esterified to the target compound.
Cyclization and Ring-Opening: Another sophisticated approach involves the formation of a heterocyclic intermediate, which is then ring-opened to yield the desired acyclic product. For instance, the reaction of methylamine with diketene (B1670635) could produce a cyclic acetoacetamide (B46550) derivative. This intermediate could then potentially be oxidized and ring-opened. A more direct cyclization-based approach might involve an aza-Prins cyclization of a suitably designed precursor, followed by cleavage of the resulting ring system to unveil the final structure. These methods offer access to complex structures through controlled cyclization and fragmentation steps.
Chiral Catalysis in Asymmetric Synthetic Approaches (e.g., Diphenylprolinol-TMS Catalyst Systems)
The development of asymmetric synthetic routes to generate chiral molecules is a cornerstone of modern organic chemistry. For structures related to this compound, organocatalysis, particularly using chiral catalysts like diphenylprolinol silyl (B83357) ethers, offers a powerful strategy. These catalysts are highly effective in mediating domino reactions that can construct complex molecular architectures with high enantioselectivity. nih.gov
For instance, the reaction between dimalononitriles and α,β-unsaturated aldehydes, catalyzed by diphenylprolinol diphenylmethylsilyl ether, proceeds through a domino Michael/epimerization/Michael/1,2-addition sequence. nih.gov This process creates multiple carbon-carbon bonds and up to six chiral centers in a single step with excellent enantioselectivity (e.g., 97-99% ee). nih.gov While this specific example does not produce this compound directly, it illustrates the principle of using such catalyst systems to control stereochemistry in reactions involving Michael acceptors, a category that includes precursors to β-amido esters. The catalyst activates the α,β-unsaturated aldehyde by forming a chiral iminium ion, which then reacts with a nucleophile. This methodology could be adapted for the asymmetric synthesis of substituted derivatives of this compound.
Table 1: Asymmetric Domino Reaction Catalyzed by Diphenylprolinol Silyl Ether nih.gov
| Entry | Solvent | Catalyst | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | THF | Diphenylprolinol diphenylmethylsilyl ether | 4 | 88 | 97 |
| 2 | MeCN | Diphenylprolinol diphenylmethylsilyl ether | 3 | 81 | 99 |
Chemical Transformations and Reactivity Profiles of this compound
The reactivity of this compound is characterized by the interplay of its three functional groups: the ketone, the secondary amide, and the methyl ester.
Oxidation Reactions and Formation of Oxo Derivatives
The α-position of the ketone in β-ketoamides is susceptible to oxidation. A facile and direct oxidative reaction for the synthesis of vicinal tricarbonyl amides has been developed using hypervalent iodine reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA). acs.org This method allows for the conversion of β-ketoamides into the corresponding α-diketo amides. When applied to a substrate like this compound, this reaction would yield Methyl 2,3-dioxo-3-(methylamino)propanoate.
The reaction tolerates a variety of functional groups on the amide portion, including both electron-donating and electron-withdrawing substituents, consistently providing the tricarbonyl products in moderate to excellent yields. acs.org
Table 2: Oxidation of β-Ketoamides to Vicinal Tricarbonyl Amides acs.org
| Substrate (R² Group) | Product | Yield (%) |
|---|---|---|
| 4-CO₂Et-Ph | 2a | 88 |
| 2-CF₃-Ph | 2j | 84 |
| 4-MeO-Ph | 2p | 86 |
Reduction Reactions to Hydroxyl and Amine Functional Groups
The carbonyl groups within this compound can be selectively reduced. The ketone can be reduced to a secondary alcohol, yielding Methyl 3-hydroxy-3-(methylamino)propanoate. This transformation is typically achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), with the former being a milder reagent that would selectively reduce the ketone over the ester and amide.
Further reduction of the ester group would lead to a diol. A more powerful reducing agent, such as LiAlH₄, would be capable of reducing the ester to a primary alcohol and the amide to a secondary amine, ultimately forming 3-(methylamino)propane-1,2-diol. A related reduced compound, Methyl 3-(methylamino)propanoate, where the keto group has been reduced to a methylene group, is also known. nih.gov
Substitution Reactions Involving the Amine Moiety
The secondary amide in this compound possesses an N-H proton that can be deprotonated by a suitable base. The resulting anion is nucleophilic and can undergo reactions such as alkylation. ualberta.ca Treatment with a base followed by an alkyl halide (e.g., methyl iodide) would lead to N-alkylation, producing Methyl 3-(dimethylamino)-3-oxopropanoate. This substitution reaction allows for the modification of the amide group, providing access to a range of N,N-disubstituted derivatives. ualberta.ca
Hydrolysis of the Ester Group to Carboxylic Acid Analogs
The methyl ester group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid. aklectures.com This reaction converts this compound into 3-(methylamino)-3-oxopropanoic acid. Basic hydrolysis, using a reagent like sodium hydroxide, proceeds via saponification, followed by an acidic workup to protonate the carboxylate salt. This β-keto acid product is a versatile intermediate in its own right. jmcs.org.mx Such compounds can sometimes be prone to decarboxylation upon heating. aklectures.com
Cascade Reactions and Ring Expansion Studies Involving Related Structures
Structures related to this compound, such as β-enaminones (the enol tautomer), are valuable substrates in cascade reactions for the synthesis of complex heterocyclic systems. researchgate.netorganic-chemistry.orgnih.gov An unprecedented C(CO)-C(Ar) bond cleavage in β-enaminones has been shown to initiate a cascade transformation involving migration and aerobic hydroxylation to yield 5-hydroxy-1H-pyrrol-2(ones). researchgate.netorganic-chemistry.org These reactions often proceed under mild, transition-metal-free conditions, highlighting their synthetic utility and environmental friendliness. organic-chemistry.org
Furthermore, cascade ring expansion reactions are a powerful strategy for synthesizing medium-sized rings and macrocycles without requiring high-dilution conditions. whiterose.ac.ukrsc.org These reactions often involve the fragmentation of a C-X bond in a cyclic precursor, driven by the formation of more stable products. whiterose.ac.uk While direct studies on this compound may be limited, its structural motifs are present in substrates used for these advanced synthetic transformations, suggesting its potential as a building block in the construction of larger, more complex molecular frameworks.
Mechanistic Investigations of Synthetic Processes Involving the Compound
Proposed Acyl Transfer Mechanisms in Related Systems
The formation of the amide bond in this compound and related compounds is a classic example of a nucleophilic acyl substitution reaction. masterorganicchemistry.comlibretexts.org The most probable pathway for its synthesis involves the reaction of a malonic acid derivative, such as dimethyl malonate or methyl malonyl chloride, with methylamine.
One proposed mechanism is a direct nucleophilic acyl substitution . In this pathway, the nitrogen atom of methylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of one of the ester groups of dimethyl malonate. This leads to the formation of a tetrahedral intermediate. Subsequently, the methoxy (B1213986) group is eliminated as a leaving group, resulting in the formation of the amide bond. This addition-elimination process is a fundamental mechanism in the reactions of carboxylic acid derivatives. masterorganicchemistry.comlibretexts.org
Alternatively, if methyl malonyl chloride is used as the starting material, the reaction is expected to be more facile. The chloride ion is an excellent leaving group, making the acyl chloride highly reactive towards nucleophiles like methylamine. The mechanism would still follow the nucleophilic acyl substitution pathway, with the attack of methylamine on the acyl chloride carbonyl group, formation of a tetrahedral intermediate, and subsequent expulsion of the chloride ion. rdd.edu.iqyoutube.com
A study on the nucleophilic substitution reactions of methyl malonyl chloride with various nucleophiles supports this proposed mechanism, indicating that the reaction proceeds through a standard acyl substitution pathway. rdd.edu.iq
Examination of Nucleophilic Addition and Rearrangement Pathways
While direct acyl substitution is the most likely pathway for the primary synthesis of this compound, the broader context of malonate chemistry involves various nucleophilic additions and potential rearrangements.
The synthesis of derivatives of this compound can be achieved through the malonic ester synthesis . patsnap.commasterorganicchemistry.comwikipedia.org This versatile method involves the deprotonation of the α-carbon of a malonic ester to form a nucleophilic enolate. This enolate can then participate in a nucleophilic substitution reaction with an alkyl halide to form a C-C bond. masterorganicchemistry.com Although this process is primarily used for alkylation, it underscores the importance of nucleophilic character at the α-carbon of malonate derivatives.
In the context of the synthesis of the target compound itself, the key step is the nucleophilic attack of the amine on the carbonyl group. Rearrangement pathways are not commonly observed in the direct amidation of malonic esters to form simple N-alkyl malonamic acid esters under standard conditions. The stability of the resulting amide and the nature of the leaving group generally favor the direct substitution product.
Stereochemical Control and Racemization Studies in Derivative Synthesis
When the synthesis involves the creation of a chiral center, for example, by introducing a substituent at the α-position of this compound, stereochemical control becomes a critical aspect.
The synthesis of chiral N-substituted malonamates and their derivatives can be approached through several strategies. One method involves the use of chiral starting materials or chiral auxiliaries to direct the stereochemical outcome of the reaction.
In reactions where a prochiral starting material is used, such as the alkylation of the enolate derived from this compound, the formation of a racemic mixture is expected in the absence of a chiral influence. nih.gov This is because the planar enolate can be attacked by the electrophile from either face with equal probability.
Achieving stereoselectivity in such reactions often requires the use of chiral bases, chiral phase-transfer catalysts, or chiral ligands complexed to a metal catalyst. These chiral entities can create a diastereomeric transition state that favors the formation of one enantiomer over the other.
Applications of Methyl 3 Methylamino 3 Oxopropanoate As a Synthetic Intermediate and Building Block
Utilization in the Synthesis of Complex Organic Architectures
The bifunctional nature of methyl 3-(methylamino)-3-oxopropanoate makes it a useful starting material for creating intricate molecular structures. It provides a flexible scaffold that can be elaborated upon through various chemical reactions.
In the realm of organic synthesis, this compound is employed as a versatile reagent. Its utility stems from its capacity to participate in reactions that form a wide array of chemical compounds, contributing to the diverse toolkit available for creating specialized organic products. The presence of reactive sites—namely the ester and the N-methyl amide—allows for selective modifications, enabling chemists to build molecular complexity step-by-step.
This compound functions as a building block in the production of active ingredients for agrochemicals. It is incorporated into the synthetic pathways of pesticides and other agricultural products. The structural motifs derived from this compound can be found in molecules designed to exhibit specific biocidal activities, contributing to the development of new crop protection agents.
The construction of bioactive molecules, which have a specific effect on living tissue, often relies on versatile and readily available starting materials. This compound serves as such a building block. Its structure can be integrated into larger molecules that are screened for biological activity, forming a core component of the final bioactive compound.
Role in the Preparation of Pharmaceutical Precursors
The synthesis of pharmaceuticals is a primary area where this compound is utilized as a key intermediate. Its structure is amenable to modifications that lead to the formation of precursors for active pharmaceutical ingredients (APIs).
This compound is used as an intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure allows it to be incorporated into diverse drug molecules, aiding in the development of new medications. The compound's framework can be modified to produce specific molecular scaffolds that are central to the therapeutic action of a drug.
Table 1: General Applications in Synthesis
| Field of Application | Role of this compound | Outcome |
|---|---|---|
| Pharmaceutical Industry | Intermediate | Synthesis of diverse drug molecules |
| Organic Synthesis | Versatile Reagent | Creation of a wide range of chemical compounds |
| Agrochemical Production | Building Block | Development of pesticides and other agricultural products |
| Research & Development | Synthetic Intermediate | Exploration of new chemical entities |
While direct synthesis of specific enzyme inhibitors using this compound is not extensively detailed in readily available literature, its role as a versatile building block for bioactive molecules extends to this area. The fundamental structure of the compound, containing both hydrogen-bond donors and acceptors, is a common feature in molecules designed to interact with the active sites of enzymes. Researchers can utilize this precursor to construct novel candidate molecules that are subsequently tested for their ability to inhibit specific enzyme targets, contributing to the early stages of drug discovery and biochemical research.
Research on this compound in Polymer Chemistry Remains Undocumented
Despite its potential as a functionalized monomer, a comprehensive review of scientific literature reveals a significant gap in research regarding the application of this compound in the field of polymer chemistry. As of now, there are no specific studies detailing its use as a synthetic intermediate or a building block for creating novel polymeric materials or for functionalizing existing polymers to achieve desired properties.
While the molecular structure of this compound, featuring both an amide and an ester group, suggests its potential utility in polymer synthesis, particularly in the creation of polyamides or functionalized polyesters, the scientific community has yet to publish research exploring these possibilities. The compound, with the chemical formula C5H9NO3, is known and cataloged in chemical databases, but its role in materials science is an uncharted area.
Typically, monomers with similar functional groups are explored for their ability to undergo polymerization reactions. For instance, the amine and ester functionalities could theoretically participate in polycondensation reactions to form polyamide-esters. Furthermore, the methylamino group could be a site for post-polymerization modification, allowing for the introduction of specific functionalities to a polymer backbone. However, without experimental data and peer-reviewed research, any discussion of its role in polymer chemistry remains purely speculative.
The absence of published research means that there are no established methods for the polymerization of this compound, nor are there any characterizations of polymers that would be derived from it. Consequently, data on material properties, such as thermal stability, mechanical strength, or biocompatibility, which would be crucial for any practical application, is non-existent.
Theoretical and Computational Investigations of Methyl 3 Methylamino 3 Oxopropanoate
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or an approximation of it, for a given molecular system, we can obtain detailed information about its electronic structure and energy.
Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Methyl 3-(methylamino)-3-oxopropanoate, DFT calculations would typically be employed to determine its optimized molecular geometry. This involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. The calculations would yield precise bond lengths, bond angles, and dihedral angles.
Table 1: Calculated Geometric and Electronic Properties of this compound (Illustrative)
| Property | Calculated Value |
|---|---|
| Total Energy | Value in Hartrees |
| Dipole Moment | Value in Debye |
| C=O Bond Length (Amide) | Value in Ångströms |
| C=O Bond Length (Ester) | Value in Ångströms |
| C-N Bond Length | Value in Ångströms |
Note: The values in this table are illustrative and represent the type of data that would be obtained from DFT calculations.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO)
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, and it is associated with the molecule's ability to act as a nucleophile or a reducing agent. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, and it relates to the molecule's electrophilicity or its capacity to act as an oxidizing agent.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap indicates that the molecule is more reactive. Analysis of the spatial distribution of the HOMO and LUMO can also reveal the likely sites of electrophilic and nucleophilic attack.
Table 2: Frontier Molecular Orbital Energies of this compound (Illustrative)
| Orbital | Energy (eV) |
|---|---|
| HOMO | Calculated Value |
| LUMO | Calculated Value |
Note: These values are illustrative and would be determined through quantum chemical calculations.
Electrostatic Potential Mapping and Charge Distribution Analysis
An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red represents regions of negative potential, which are rich in electrons and prone to electrophilic attack. Blue indicates areas of positive potential, which are electron-deficient and susceptible to nucleophilic attack. Green and yellow represent regions of intermediate potential.
For this compound, an ESP map would likely show negative potential around the oxygen atoms of the carbonyl groups and a positive potential near the hydrogen atom of the N-H group and the methyl groups. This analysis is valuable for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the molecule's reactivity patterns. Mulliken or Natural Population Analysis (NPA) are common methods used to quantify the partial atomic charges on each atom, providing a numerical basis for the charge distribution.
Conformational Analysis and Stability Studies
Molecules with rotatable single bonds can exist in different spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformations of a molecule and to determine their relative energies.
Energy Minimization and Conformational Landscape Exploration
To explore the conformational landscape of this compound, computational methods can be used to systematically rotate the molecule's single bonds and calculate the energy of each resulting conformation. The results of this exploration can be visualized on a potential energy surface, where the energy of the molecule is plotted as a function of one or more dihedral angles.
Energy minimization techniques are then applied to identify the conformations that correspond to local minima on this surface. These are the stable conformers of the molecule. The conformer with the lowest energy is the global minimum and represents the most stable and, therefore, the most populated conformation at equilibrium.
Intramolecular Interactions and Stability of Rotamers
The relative stability of different rotamers (conformational isomers) of this compound is governed by a variety of intramolecular interactions. These can include steric hindrance, where bulky groups repel each other, and stabilizing interactions like intramolecular hydrogen bonds.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
Reaction Pathway Elucidation and Transition State Analysis
Comprehensive searches of scientific literature databases did not reveal any specific studies focused on the elucidation of reaction pathways or the analysis of transition states for this compound. While computational chemistry is a powerful tool for investigating reaction mechanisms, it appears that this particular compound has not been the subject of such detailed theoretical studies, or at least, the results are not publicly accessible.
There is no available research that proposes or computationally models the reaction mechanisms of this compound. Typically, computational modeling would involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of a reaction. This process helps in identifying the most plausible pathways for the transformation of reactants into products.
In the absence of any published research, it is not possible to provide a data table or a detailed description of the computational models that would be used to study the reactions of this compound.
Similarly, no data is available on the energetic profiles of key transformations involving this compound. An energetic profile, usually depicted as a reaction coordinate diagram, illustrates the energy changes that occur as a reaction progresses. It provides crucial information about the activation energies of transition states and the thermodynamics of intermediates and products.
Without specific computational studies, the activation barriers and reaction enthalpies for any potential transformations of this compound remain undetermined. Therefore, a data table detailing these energetic parameters cannot be constructed.
Biochemical Research Applications and Enzymatic Interactions of Methyl 3 Methylamino 3 Oxopropanoate
Investigation of Enzyme Inhibition and Modulation Mechanisms
There is currently no available scientific literature detailing the investigation of Methyl 3-(methylamino)-3-oxopropanoate as an enzyme inhibitor or modulator.
No studies have been published that identify or characterize the interaction of this compound with any specific enzyme targets.
Information regarding the role of this compound as an inhibitor or modulator within the broader context of amino acid metabolism is not present in the available scientific literature. General amino acid metabolism involves complex pathways for the synthesis and degradation of amino acids, regulated by numerous enzymes. nih.govreactome.org However, the specific influence of this compound on these pathways has not been investigated.
There are no specific studies investigating the interaction between this compound and (S)-3-amino-2-methylpropionate transaminase. This enzyme, also known as L-3-aminoisobutyrate transaminase, is involved in the degradation of the amino acids valine, leucine, and isoleucine. wikipedia.orgalchetron.com Its primary function is to catalyze the transfer of an amino group from (S)-3-amino-2-methylpropanoate to 2-oxoglutarate, producing 2-methyl-3-oxopropanoate (B1259668) and L-glutamate. wikipedia.org While the enzyme's function is well-characterized, its potential inhibition or modulation by this compound has not been a subject of published research.
Participation in Metabolic Pathways (Non-Clinical Focus)
Data on the participation of this compound in any metabolic pathways is not available.
The regulation of nitrogen metabolism is a fundamental biological process involving the assimilation, conversion, and excretion of nitrogen-containing compounds, where amino acids play a central role. nih.gov However, no research has been conducted to determine if this compound contributes to the regulation of these pathways.
Amino acid homeostasis refers to the maintenance of a stable concentration of amino acids in cellular and physiological systems. mdpi.com This balance is crucial for protein synthesis and other metabolic functions. mdpi.com There is no evidence from the scientific literature to suggest that this compound is involved in maintaining amino acid homeostasis.
Despite a comprehensive search for scholarly articles and research data, there is currently no scientific literature available that specifically details the biochemical research applications, enzymatic interactions, or biotechnological transformations of the chemical compound This compound in the contexts outlined in the provided structure.
Specifically, searches for the involvement of this compound in:
Transamination reactions within biochemical systems,
Metabolism to value-added intermediates such as 1,3-propanediol (B51772) or 3-hydroxypropionic acid,
Biotransformation processes utilizing microbial systems like Lactobacillus reuteri,
did not yield any relevant research findings. This suggests that the compound has not been a subject of investigation in these particular areas of biochemical and biotechnological research.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information at this time.
Advanced Analytical Techniques for the Research and Characterization of Methyl 3 Methylamino 3 Oxopropanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule like Methyl 3-(methylamino)-3-oxopropanoate. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
Proton (¹H) NMR spectroscopy identifies the different chemical environments of hydrogen atoms within the molecule. For this compound, with the structure CH₃NHC(=O)CH₂C(=O)OCH₃, distinct signals are expected for the protons of the N-methyl group, the methylene (B1212753) group (CH₂), and the O-methyl group. The chemical shift of each signal indicates the electronic environment of the protons, while the splitting pattern reveals the number of neighboring protons, and the integration of the signal area corresponds to the number of protons in that environment.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| -C(=O)OCH₃ | 3.7 | Singlet | 3H |
| -C(=O)CH₂C(=O)- | 3.4 | Singlet | 2H |
| -NHCH₃ | 2.8 | Doublet | 3H |
Note: Predicted values are based on standard chemical shift tables and may vary from experimental results.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon backbone of the molecule. Each unique carbon atom in this compound will produce a distinct signal. This includes the carbons of the two carbonyl groups (amide and ester), the methylene group, the N-methyl group, and the O-methyl group. The chemical shifts of these signals are characteristic of their functional group type.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| -C(=O)OCH₃ | ~169 |
| -NHC(=O)- | ~168 |
| -OCH₃ | ~52 |
| -C(=O)CH₂C(=O)- | ~41 |
Note: Predicted values are based on standard chemical shift tables and may vary from experimental results.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments
While ¹H and ¹³C NMR provide information about the types of atoms present, two-dimensional (2D) NMR techniques establish the connectivity between them.
COSY (Correlation Spectroscopy) would show correlations between coupled protons, such as the interaction between the N-H proton and the N-methyl protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the proton signals for the N-methyl, O-methyl, and methylene groups to their respective carbon signals.
Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In ESI-MS, the compound would typically be detected as a protonated molecule [M+H]⁺ or as an adduct with a cation like sodium [M+Na]⁺. For this compound (molecular weight 131.13 g/mol ), the [M+H]⁺ ion would be observed at an m/z (mass-to-charge ratio) of approximately 132.1. Further analysis of the fragmentation pattern in tandem MS (MS/MS) experiments can help to confirm the structure by observing the loss of specific neutral fragments.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of a molecule's mass. This allows for the determination of its elemental formula, which is a definitive confirmation of its chemical identity. The exact mass of this compound (C₅H₉NO₃) is calculated to be 131.05824 Da. nih.gov An HRMS measurement confirming this exact mass would provide strong evidence for the compound's elemental composition, distinguishing it from other isomers.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a non-destructive analytical technique that provides information about the molecular structure of a compound by measuring the interaction of infrared radiation with the material. spectra-analysis.com This technique is particularly useful for identifying the various functional groups present in a molecule, as each group has a unique set of vibrational frequencies.
Infrared (IR) spectroscopy is a powerful tool for the structural elucidation of "this compound" due to the presence of distinct functional groups, namely a secondary amide and a methyl ester, which exhibit characteristic absorption bands. The IR spectrum provides a molecular fingerprint, allowing for the identification of key vibrational modes.
The molecule contains two carbonyl (C=O) groups: one in the amide functionality and another in the methyl ester group. The C=O stretching vibration of the methyl ester is typically observed in the range of 1750-1735 cm⁻¹. orgchemboulder.com The amide carbonyl stretch is generally found at a lower frequency, between 1680 and 1630 cm⁻¹, due to resonance effects. spectroscopyonline.comquimicaorganica.org
The secondary amide group also features a characteristic N-H stretching vibration, which typically appears as a single, sharp band in the region of 3370-3170 cm⁻¹. spectroscopyonline.com Another key indicator of a secondary amide is the N-H in-plane bending vibration, often referred to as the Amide II band, which is found between 1570 and 1515 cm⁻¹. spectroscopyonline.com The presence of both the N-H stretch and the Amide II band provides strong evidence for the secondary amide structure. Additionally, the C-O stretching vibrations of the ester group are expected to appear as two or more bands in the 1300-1000 cm⁻¹ region. orgchemboulder.com
Predicted Infrared (IR) Spectroscopy Data for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Secondary Amide | 3370 - 3170 | Medium |
| C-H Stretch (sp³) | Methyl/Methylene | 2950 - 2850 | Medium to Strong |
| C=O Stretch | Methyl Ester | 1750 - 1735 | Strong |
| C=O Stretch (Amide I) | Secondary Amide | 1680 - 1630 | Strong |
| N-H Bend (Amide II) | Secondary Amide | 1570 - 1515 | Strong |
| C-O Stretch | Methyl Ester | 1300 - 1000 | Strong |
Note: The data in this table is predicted based on typical vibrational frequencies for the functional groups present in the molecule.
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating the components of a mixture, making them indispensable for assessing the purity of "this compound" and for monitoring the progress of chemical reactions in which it is a reactant or product.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For a polar compound like "this compound," reversed-phase HPLC (RP-HPLC) is a suitable method for purity assessment and reaction monitoring. helixchrom.com In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.
A typical RP-HPLC setup would involve a C18 column, which is a common choice for the separation of a wide range of organic molecules. asianpubs.org The mobile phase would likely consist of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol. A gradient elution, where the composition of the mobile phase is changed over time, can be employed to achieve optimal separation of the target compound from any impurities or other reaction components. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the amide and ester carbonyl groups exhibit some UV absorbance. nih.gov
Illustrative HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Note: These parameters are illustrative and may require optimization for specific applications.
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. However, "this compound" is a polar molecule with limited volatility due to the presence of the amide functional group, making it unsuitable for direct GC analysis. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable compound.
A common derivatization strategy for compounds containing active hydrogens, such as the N-H group in the secondary amide, is silylation. thermofisher.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen with a non-polar trimethylsilyl (B98337) (TMS) group. thermofisher.com This process increases the volatility of the molecule, allowing for its analysis by GC. Another approach involves a two-step derivatization, such as esterification followed by acylation, to create a volatile derivative suitable for GC-MS analysis. mdpi.comnih.gov
Once derivatized, the sample can be injected into a GC system equipped with a non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase. thermofisher.com A mass spectrometer (MS) is often used as a detector, providing both quantitative data and structural information based on the fragmentation pattern of the derivatized analyte.
Example GC-MS Parameters for the Analysis of a Derivatized Volatile Analog
| Parameter | Condition |
| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| GC Column | 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (2 min), then ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Mass Range | 40-500 amu |
Note: These conditions are provided as a general guideline for the analysis of a silylated derivative and would need to be optimized.
Future Research Directions and Emerging Trends for Methyl 3 Methylamino 3 Oxopropanoate
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of amides is a cornerstone of organic chemistry, yet traditional methods often rely on harsh conditions or stoichiometric activating agents, generating significant waste. Future research is geared towards developing more environmentally benign and atom-economical routes to Methyl 3-(methylamino)-3-oxopropanoate.
Green Chemistry Approaches to Synthesis
Green chemistry principles are increasingly central to the development of synthetic protocols. rasayanjournal.co.in For the synthesis of N-substituted amides like this compound, this involves a shift away from hazardous solvents and reagents towards safer alternatives. rasayanjournal.co.in Future methodologies will likely focus on solvent-free reaction conditions, the use of biodegradable ionic liquids, or mechanochemical methods like ball milling to reduce environmental impact. rasayanjournal.co.in Microwave-assisted synthesis represents another promising avenue, offering benefits such as significantly reduced reaction times, higher yields, and purer products compared to conventional heating methods. rasayanjournal.co.inmdpi.com These techniques align with the goals of green chemistry by improving energy efficiency and minimizing waste generation. mdpi.com
| Approach | Traditional Method | Green Alternative | Potential Advantages |
| Solvent | Chlorinated solvents (e.g., DCM) | Solvent-free, Water, or Ionic Liquids | Reduced toxicity and environmental pollution. rasayanjournal.co.in |
| Energy Input | Conventional heating (oil bath) | Microwave irradiation, Ultrasonication | Faster reaction rates, energy efficiency, higher yields. rasayanjournal.co.inmdpi.com |
| Process | Standard batch processing | Mechanochemistry (Ball Milling) | Eliminates bulk solvents, potentially improving reaction efficiency. rasayanjournal.co.in |
| Atom Economy | Use of coupling reagents | Direct catalytic amidation | Reduces waste by avoiding stoichiometric activators. mdpi.com |
Exploration of Catalytic Systems for Enhanced Selectivity
The direct amidation of esters is an atom-economical route to amides, and the development of effective catalysts is a key research area. mdpi.com The synthesis of this compound from a precursor like dimethyl malonate requires high selectivity to achieve mono-amidation over the formation of the corresponding bis-amide. Future research will explore novel catalytic systems to achieve this desymmetrization with high efficiency.
Promising catalysts include earth-abundant metal complexes, such as those based on manganese, which have shown efficacy in the aminolysis of esters. mdpi.com Boron-based catalysts, including borate (B1201080) esters and diboronic acids, are also emerging as highly effective mediators for direct amidation reactions, even with challenging or coordinating substrates. worktribe.comrsc.org Research will likely focus on designing catalysts that can differentiate between the two ester groups of a malonate, potentially through steric or electronic control, to selectively yield the desired mono-amide product. researchgate.netresearchgate.net
Advanced Computational Modeling for Deeper Mechanistic Insights
Computational chemistry provides powerful tools to understand reaction mechanisms and molecular interactions at a level of detail that is often inaccessible through experimentation alone. For this compound, computational modeling can accelerate the development of synthetic methods and predict its behavior in various systems.
Molecular Dynamics Simulations of Compound Interactions
Molecular dynamics (MD) is a simulation technique used to analyze the physical movements of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system, MD simulations can provide detailed insight into molecular interactions and conformational dynamics. youtube.commdpi.com Future research could employ MD simulations to study the interaction of this compound with catalyst surfaces, solvent molecules, or biological macromolecules. mdpi.comnih.gov For instance, simulations could elucidate the binding mode of a malonate precursor to a catalyst's active site, explaining the origins of chemo- and regioselectivity. researchgate.net Furthermore, MD simulations can be used to understand aggregation processes or the interaction of the compound with water, which is crucial for predicting its behavior in aqueous environments. mdpi.comnih.gov
Machine Learning Approaches for Reaction Prediction
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis by enabling the prediction of reaction outcomes. aiche.org ML models can be trained on vast datasets of known chemical reactions to predict the feasibility, yield, or optimal conditions for new transformations. aiche.orgnih.gov For the synthesis of this compound, ML algorithms could be used to screen a wide range of catalysts, solvents, and temperature conditions to identify the most promising parameters for achieving high yield and selectivity. beilstein-journals.org
Recent studies have benchmarked various ML models, including neural networks and ensemble methods, for predicting the yield of amide coupling reactions. nih.gov While challenges remain in generalizing these models, they hold the potential to significantly reduce the experimental effort required for reaction optimization. nih.govcmu.edu Future work will focus on improving the accuracy of these predictive models by incorporating higher-quality data and more sophisticated molecular descriptors. aiche.orgcmu.edu
| Model Input | Model Output | Potential Application |
| Reactant Structures (Dimethyl Malonate, Methylamine) | Predicted Reaction Yield | Rapidly screen potential reaction conditions to maximize product formation. nih.gov |
| Proposed Catalyst, Solvents, Reagents | Recommended Reaction Conditions | Suggest a complete set of conditions for a novel synthesis pathway. beilstein-journals.org |
| Molecular Descriptors (2D/3D structures, electronic properties) | Major Product Ranking | Predict the primary product among several plausible outcomes in complex reaction mixtures. nih.govacs.org |
Integration into Complex Multistep Synthesis Strategies
Mono-substituted malonic acid derivatives are valuable and versatile building blocks in organic synthesis. nih.gov Their utility stems from the presence of multiple functional groups—an ester, an amide, and an active methylene (B1212753) group—that can be selectively manipulated. This compound can serve as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. google.com
Future research will likely explore its use as a pronucleophile in decarboxylative additions to aldehydes and imines or in the construction of heterocyclic scaffolds. nih.gov The ability to prepare these malonic acid mono-amides efficiently from inexpensive starting materials enhances their attractiveness for complex synthesis. nih.gov For example, derivatives of malonic acid are used to prepare analogues of biologically active peptides. google.com The strategic incorporation of this compound could shorten synthetic routes and provide access to novel chemical architectures.
Cascade and Domino Reactions Utilizing the Compound's Reactivity
Future research could focus on leveraging this reactivity in various one-pot sequences. For instance, the compound could serve as a key component in domino amination-Knoevenagel condensation reactions to construct novel heterocyclic frameworks. nih.gov In such a sequence, the active methylene group would first participate in a Knoevenagel condensation with an aldehyde, followed by an intramolecular reaction involving the amide or a subsequent intermolecular reaction. A plausible reaction mechanism could involve an initial condensation, followed by a Michael addition and subsequent cyclization, a pathway common in cascade reactions designed to build molecular complexity efficiently. nih.gov
Table 1: Potential Domino Reactions Involving this compound
| Reaction Type | Potential Reaction Partner(s) | Resulting Structural Motif |
|---|---|---|
| Knoevenagel-Michael Addition | α,β-Unsaturated Aldehyd | Substituted Carbocycle/Heterocycle |
| Tandem Alkylation-Cyclization | Dihaloalkane | Cyclopropanes or other small rings |
These strategies are atom-economical and can generate complex molecular architectures from simple starting materials, highlighting a promising area for future synthetic exploration. nih.gov
Asymmetric Synthesis of Chiral Derivatives
The development of methods for asymmetric synthesis is crucial for medicinal chemistry and materials science, where the specific three-dimensional arrangement of atoms can dictate a molecule's function. While this compound is itself achiral, its structure provides a scaffold for the introduction of chirality.
Future research will likely target the asymmetric functionalization of the central methylene group. By employing chiral catalysts, such as chiral phase-transfer catalysts or metal complexes with chiral ligands, it would be possible to perform enantioselective alkylations, aldol (B89426) reactions, or Michael additions. mdpi.com For example, the reaction of the compound with an electrophile in the presence of a chiral nickel (II) complex, a methodology successful in the asymmetric synthesis of tailor-made amino acids, could yield chiral derivatives with high enantiomeric purity. nih.govehu.es Such reactions would create a new stereocenter, including potentially a chiral quaternary carbon, which is a valuable motif in many biologically active compounds. nih.gov
Table 2: Proposed Strategies for Asymmetric Synthesis
| Asymmetric Reaction | Catalyst Type | Potential Electrophile | Expected Outcome |
|---|---|---|---|
| Alkylation | Chiral Phase-Transfer Catalyst | Benzyl bromide | Enantiomerically enriched α-alkylated product |
| Michael Addition | Chiral Squaramide Organocatalyst | Methyl vinyl ketone | Product with a new chiral center at the α-position |
The successful development of these asymmetric transformations would significantly enhance the value of this compound as a versatile chiral building block. nih.gov
Elucidation of Broader Biochemical Roles and Enzyme Targets
While primarily viewed as a synthetic intermediate, the possibility that this compound or its derivatives could have roles in biological systems warrants investigation. Future research in this area would focus on identifying potential metabolic pathways and enzymatic interactions.
Systems Biology Approaches to Metabolic Pathway Mapping
Systems biology integrates diverse genomic, transcriptomic, and metabolomic data to understand complex biological systems. researchgate.net To investigate the potential metabolic fate of this compound, metabolomic approaches would be particularly powerful. nih.gov
One prospective research direction involves using isotopically labeled versions of the compound (e.g., with ¹³C or ¹⁵N) and introducing them to cell cultures or model organisms. By using mass spectrometry-based platforms to track the incorporation of these isotopes into downstream metabolites, researchers could map its metabolic pathway. nih.gov Untargeted metabolomic profiling could compare biological systems exposed to the compound against controls to identify significantly altered metabolites, providing clues to its biochemical function. nih.gov This approach has been successfully used to decipher the functions of previously uncharacterized enzymes and pathways. nih.govnih.gov Machine learning algorithms could further be employed to predict pathway dynamics from the resulting time-series multi-omics data. lbl.gov
Discovery of Undiscovered Enzymatic Interactions
Identifying the specific enzymes that may interact with or metabolize this compound is a key challenge. Chemoproteomic strategies, such as activity-based protein profiling (ABPP), offer a powerful method for assessing enzyme activities directly in complex biological systems. nih.gov
Future studies could involve designing chemical probes based on the structure of this compound. These probes would contain a reactive group to covalently label the active site of interacting enzymes and a reporter tag for identification and enrichment. By applying these probes to cell lysates or living cells, followed by proteomic analysis, researchers could identify specific enzyme targets. This approach is particularly valuable for discovering novel enzyme functions and for understanding how small molecules influence cellular metabolism. nih.gov
Exploration of New Research Applications in Niche Chemical Fields
The unique bifunctional nature of this compound makes it a candidate for applications beyond traditional organic synthesis, extending into niche areas of medicinal chemistry and materials science.
In medicinal chemistry, the compound can serve as a versatile scaffold for the synthesis of novel bioactive molecules. Its structure could be incorporated into larger molecules designed as enzyme inhibitors or receptor modulators. For example, derivatives could be explored as building blocks for imidazotetrazine-based prodrugs or other heterocyclic systems with therapeutic potential. mdpi.com The ability to readily modify both the ester and amide functionalities allows for the systematic exploration of structure-activity relationships in drug discovery programs.
In the field of materials science, the compound could be utilized as a monomer or cross-linking agent in the development of new polymers. The presence of both a hydrogen bond donor (the N-H group) and acceptors (the carbonyl oxygens) suggests that polymers incorporating this moiety could exhibit interesting self-assembly properties or enhanced thermal stability. Its derivatives could be investigated for applications in areas such as hydrogels, specialty coatings, or functional materials where specific intermolecular interactions are desired.
Table 3: Potential Applications in Niche Fields
| Field | Potential Role of the Compound | Example Application |
|---|---|---|
| Medicinal Chemistry | Synthetic building block / Scaffold | Synthesis of novel cathepsin inhibitors or heterocyclic drug candidates medchemica.com |
| Polymer Science | Monomer or cross-linking agent | Development of functional polyamides or polyesters with tailored properties |
Q & A
Q. What are the optimal synthetic routes for preparing Methyl 3-(methylamino)-3-oxopropanoate?
this compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting methyl malonyl chloride with methylamine under controlled conditions. For example, a similar β-keto ester derivative, methyl 3-[methyl(phenyl)amino]-3-oxopropanoate, was synthesized using NaH as a base and methyl iodide for alkylation, yielding 75–80% product . Purification typically employs column chromatography with ethyl acetate/hexane gradients. Ensure stoichiometric control to avoid side products like over-alkylated species .
Q. How should researchers characterize this compound using spectroscopic methods?
Key characterization includes:
- IR Spectroscopy : Look for carbonyl stretches at ~1740 cm⁻¹ (ester C=O) and ~1667 cm⁻¹ (amide C=O) .
- NMR : In H NMR, expect signals for methyl ester protons (~3.7 ppm, singlet) and methylamino protons (~2.9 ppm, singlet). C NMR should show peaks for carbonyl carbons (~168–170 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H] at m/z 160.06 for CHNO) .
Q. What safety protocols are recommended for handling this compound?
While direct safety data for this compound are limited, analogous β-keto esters require standard lab precautions:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of vapors.
- Avoid water-reactive reagents during synthesis (e.g., NaH) .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the reactivity of 3-(methylamino)-3-oxopropanoate derivatives in cyclization reactions?
Substituents on the amino group significantly alter reactivity. For instance, methyl 3-[methyl(phenyl)amino]-3-oxopropanoate undergoes cyclization with NaH/MeI to form indole derivatives, while bulkier groups (e.g., tert-butyl) reduce reaction rates due to steric hindrance . Electron-withdrawing groups (e.g., nitro) on the phenyl ring increase electrophilicity at the carbonyl, accelerating nucleophilic attacks .
Q. How can researchers resolve contradictions in spectral data when synthesizing substituted 3-oxopropanoate derivatives?
Discrepancies in NMR/IR data often arise from tautomerism or impurities. For example:
- Tautomerism : β-keto esters may exhibit keto-enol tautomerism, leading to split peaks in NMR. Use deuterated solvents (DMSO-d) and variable-temperature NMR to confirm .
- Byproducts : Trace alkylation byproducts (e.g., diesters) can skew HRMS. Optimize reaction time and use preparative TLC for isolation .
Q. What strategies improve the regioselectivity of this compound in multi-step syntheses?
Regioselectivity can be enhanced via:
- Protecting Groups : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl for hydroxyl groups) .
- Catalysis : Pd-catalyzed cross-coupling reactions selectively modify the amino or ester moieties .
- Solvent Effects : Polar aprotic solvents (e.g., THF) favor nucleophilic attack at the β-keto position .
Q. How is this compound utilized in the synthesis of bioactive heterocycles?
This compound serves as a precursor for spirocyclic and bridged structures. For example, reacting it with indole derivatives under basic conditions yields spiro-fused indole-oxazinones, which have shown antimicrobial activity . Computational modeling (DFT) can predict reaction pathways and transition states to optimize yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
